1-(furan-2-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
1-(furan-2-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety. The molecular formula is C23H21N7O3, with an average molecular weight of 455.47 g/mol (approximated from analogs in and ). Key structural elements include:
- A 3H-[1,2,3]triazolo[4,5-d]pyrimidine scaffold substituted at position 3 with a 4-methoxyphenyl group.
- A piperazine ring at position 7 of the triazolopyrimidine, further functionalized with a furan-2-carbonyl group.
This compound belongs to a class of triazolopyrimidine derivatives explored for diverse therapeutic applications, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
furan-2-yl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-15-6-4-14(5-7-15)27-19-17(23-24-27)18(21-13-22-19)25-8-10-26(11-9-25)20(28)16-3-2-12-30-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLYBTZKAOOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit potent anticancer properties. The compound under discussion has shown effectiveness against various cancer cell lines, particularly due to its ability to inhibit specific kinases involved in tumor growth .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the triazolo-pyrimidine structure can enhance its selectivity and potency against cancer cells while reducing toxicity to normal cells .
-
Antimicrobial Properties
- The furan moiety in the compound contributes to its antimicrobial activity. Research has shown that compounds containing furan rings can inhibit bacterial growth and are effective against several strains of pathogens .
- Case Study : A comparative analysis highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
-
Neurological Applications
- The piperazine derivative has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like Alzheimer's disease .
- Case Study : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating potential therapeutic applications in neuroprotection .
Agrochemical Applications
-
Pesticidal Activity
- The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its unique structure allows it to interact with biological systems of pests effectively.
- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to non-target organisms .
-
Herbicidal Properties
- Research has indicated that derivatives of this compound can act as herbicides by inhibiting specific biochemical pathways in plants.
- Case Study : Laboratory studies showed that certain formulations effectively inhibited weed growth without adversely affecting crop yield, suggesting a dual application in integrated pest management strategies .
Material Science Applications
-
Polymer Chemistry
- The compound's unique chemical structure allows it to be utilized as a building block for synthesizing novel polymers with enhanced properties.
- Case Study : Researchers have successfully incorporated this compound into polymer matrices to develop materials with improved thermal stability and mechanical strength.
-
Nanotechnology
- Its potential application in nanotechnology is being explored, particularly in developing nanocarriers for drug delivery systems.
- Case Study : Studies indicate that nanoparticles derived from this compound can effectively encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyrimidine Core
The triazolopyrimidine scaffold is highly versatile, with substitutions at positions 3 and 7 significantly influencing pharmacological properties. Key analogs include:
Key Observations :
- The 4-methoxyphenyl group at position 3 is conserved in multiple analogs (e.g., ), likely enhancing π-π stacking interactions in receptor binding.
Piperazine Modifications
Piperazine is a common linker in triazolopyrimidine derivatives. Variations include:
Key Observations :
Receptor Binding and Allosteric Modulation
- Adenosine A2A Receptor: Vipadenant () shares structural similarities with the target compound, particularly the triazolopyrimidine core and furan substituent. Vipadenant’s potent A2A antagonism (IC50 = 1.2 nM) suggests the target compound may exhibit analogous activity.
- Kinase Inhibition: Piperazine-linked triazolopyrimidines (e.g., ) are reported as kinase inhibitors, with tert-butyl carbamate derivatives showing nanomolar potency against EGFR.
Anticancer Activity
Preparation Methods
Formation of the Pyrimidine Backbone
The pyrimidine ring is constructed via cyclocondensation of 4,6-dichloropyrimidin-5-amine with 4-methoxyphenylazide under Huisgen [3+2] cycloaddition conditions. Key parameters include:
-
Solvent System : Dimethylformamide (DMF) at 80°C.
-
Catalyst : Copper(I) iodide (5 mol%) to enhance regioselectivity.
-
Reaction Time : 12 hours, monitored by TLC (ethyl acetate:petroleum ether, 1:2).
Table 1. Optimization of Cycloaddition Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 3 mol% CuI | 58 |
| 5 mol% CuI | 82 | |
| Temperature (°C) | 60 | 45 |
| 80 | 82 | |
| Solvent | DMF | 82 |
| THF | 67 |
Functionalization at C7 Position
Chlorine at C7 is displaced by piperazine via nucleophilic aromatic substitution:
-
Conditions : Piperazine (2 eq), K₂CO₃ (3 eq) in refluxing ethanol.
-
Monitoring : Disappearance of starting material (Rf 0.7 → 0.3, ethyl acetate:hexane 1:1).
Piperazine Acylation with Furan-2-Carbonyl Chloride
Reaction Conditions
The secondary amine of piperazine is acylated using furan-2-carbonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base:
-
Temperature : 0°C → room temperature (2 h).
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Workup : Sequential washes with 5% HCl, NaHCO₃, and brine.
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Yield : 85% after silica gel chromatography (hexane:ethyl acetate 3:1).
Table 2. Physicochemical Properties of Final Compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₇O₃ |
| Molecular Weight | 455.45 g/mol |
| Melting Point | 214–216°C |
| HPLC Purity | 98.7% |
Spectroscopic Validation
-
¹³C NMR (100 MHz, CDCl₃) : δ 160.1 (C=O), 151.2 (triazole-C), 148.9 (furan-C2), 142.3 (pyrimidine-C4), 55.6 (OCH₃).
Challenges and Mitigation Strategies
Q & A
Q. What are the key steps and optimization strategies for synthesizing 1-(furan-2-carbonyl)-4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine?
- Answer : The synthesis involves multi-step reactions: (i) Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines. (ii) Introduction of the 4-methoxyphenyl group using Ullmann or Buchwald-Hartwig coupling under palladium catalysis . (iii) Piperazine coupling via nucleophilic substitution, optimized in polar aprotic solvents (e.g., DMF) at 80–100°C . Key optimizations include adjusting reaction time (6–24 hours), catalyst loading (5–10 mol%), and solvent polarity to maximize yield (typically 50–70%) .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Answer :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; furan carbonyl at δ 160–165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ~484.18 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are common purification challenges and solutions for this compound?
- Answer :
- Issue : Co-elution of byproducts due to similar polarity.
- Solution : Gradient flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
- Recrystallization : Use of ethanol or dichloromethane/hexane mixtures to improve crystalline yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?
- Answer : Systematic Design of Experiments (DoE) is recommended:
- Variables : Solvent polarity (DMF vs. THF), catalyst type (Pd(OAc)₂ vs. CuI), and temperature.
- Analysis : ANOVA to identify statistically significant factors. For example, DMF increases coupling efficiency due to better solubility of intermediates, while Pd catalysts outperform Cu in cross-coupling steps .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Answer :
- Substituent Variation : Modify the furan-carbonyl group (e.g., replace with benzoyl) or methoxyphenyl (e.g., halogen substitution) to assess impact on receptor binding .
- Assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) or antimicrobial susceptibility testing (MIC values) .
- Table : Example SAR Data from Analogues
| Substituent (R) | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methoxyphenyl | EGFR inhibition: 0.8 µM | |
| 4-Fluorophenyl | Antitumor (HeLa): 1.2 µM | |
| Benzyl | Antimicrobial: MIC 8 µg/mL |
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : Simulate binding to ATP-binding pockets of kinases using AutoDock Vina .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) .
- Mutagenesis : Engineer kinase mutants (e.g., T790M EGFR) to identify critical residues for inhibition .
Q. What approaches address inconsistencies in spectral data during structural confirmation?
- Answer :
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., triazole vs. pyrimidine protons) .
- Isotopic Labeling : Synthesize 13C-labeled intermediates to track carbon connectivity .
- X-ray Crystallography : Resolve ambiguous regions (e.g., piperazine conformation) if single crystals are obtainable .
Methodological Notes
- Contradiction Management : When optimizing synthesis, conflicting solvent/catalyst reports can be resolved by prioritizing reproducibility over isolated high yields .
- Biological Assay Design : Include positive controls (e.g., gefitinib for EGFR assays) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
